3-((3-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
3-((3-Chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a pyrroloquinoxaline derivative featuring a 3-chlorophenylsulfonyl group at position 3, a 2-methoxyethyl substituent at position 1, and an amine group at position 2. The pyrrolo[2,3-b]quinoxaline core is a bicyclic heteroaromatic system, which is structurally analogous to indole-fused quinoxalines but differs in the positioning of the nitrogen atoms .
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-10-9-24-18(21)17(28(25,26)13-6-4-5-12(20)11-13)16-19(24)23-15-8-3-2-7-14(15)22-16/h2-8,11H,9-10,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXPROVLLZYGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and possible antitumor activities, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrroloquinoxaline core with a sulfonyl group and a methoxyethyl side chain, which are critical for its biological activity.
1. Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. In a study evaluating the antibacterial activity of synthesized sulfonamide derivatives, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , with weaker effects noted against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that several derivatives of this compound possess strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 0.63 - 2.14 |
| Urease | Strong Inhibition | Not specified |
These findings suggest that the compound's sulfonamide moiety contributes significantly to its enzyme inhibitory properties .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrroloquinoxaline derivatives. These derivatives were subjected to docking studies that revealed their interaction with target proteins involved in bacterial resistance and cancer proliferation pathways. The study highlighted that modifications in the side chains could enhance binding affinity and biological efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Among these derivatives, certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant cytotoxicity against cancer cells .
Furthermore, the design of peptidomimetics targeting key protein-protein interactions has shown promise in inhibiting enzymes critical for DNA synthesis, positioning these compounds as potential therapeutic agents in cancer treatment .
Antimicrobial Properties
The antimicrobial properties of quinoxaline derivatives have also been explored. The synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides demonstrated significant inhibitory effects on bacterial growth. The structure-activity relationship studies indicated that modifications to the quinoxaline core could enhance antibacterial activity .
Case Studies
- Synthesis and Evaluation : A study synthesized a range of quinoxaline derivatives and assessed their biological activity using the MTT assay. Thirteen compounds showed notable inhibitory action on HCT-116 cancer cells, highlighting the effectiveness of structural modifications in enhancing biological activity .
- Molecular Modeling Studies : Molecular docking studies have been employed to understand the interaction between synthesized compounds and their target proteins. This approach aids in rational drug design by predicting binding affinities and elucidating mechanisms of action .
Summary Table of Biological Activities
| Compound Type | Activity Type | Target Cell Lines | IC50 Range (μg/mL) |
|---|---|---|---|
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | Anticancer | HCT-116, MCF-7 | 1.9 - 7.52 |
| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | Antimicrobial | Various bacterial strains | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with four analogs:
*Molecular weight estimated based on formula.
Key Differences and Implications
Sulfonyl Group Variations: The target compound’s 3-chlorophenylsulfonyl group contrasts with the phenylsulfonyl (non-halogenated) group in the fluorophenyl analog .
Position 1 Substituents: The 2-methoxyethyl chain in the target compound offers a balance of hydrophilicity (ether oxygen) and flexibility compared to the ethanol group in the analog from . The methoxyethyl group may reduce metabolic degradation relative to primary alcohols . The 3-phenylpropyl substituent in introduces steric bulk, which could limit membrane permeability or target accessibility .
Biological Activity :
- The fluorophenyl analog (CAS 374922-43-7) exhibits dual activity as a SIRT1 activator and JAK3 inhibitor , suggesting its utility in inflammation and cancer . The target compound’s lack of a fluorophenyl group may shift its selectivity toward other targets.
Synthetic Feasibility :
- Compounds with complex substituents (e.g., ’s methoxypropyl-pyrrolidinyl derivative) show lower yields (30%), indicating synthetic challenges. The target compound’s simpler methoxyethyl group may improve scalability .
Research Findings and Trends
- Solubility and Bioavailability: The methoxyethyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., phenylpropyl in ) but may reduce lipophilicity relative to trifluoropropyl analogs ().
- Electronic Effects: The 3-chlorophenylsulfonyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in enzyme binding pockets, a feature absent in non-halogenated analogs .
- Structural Diversity: Modifications at position 1 (e.g., ethanol vs. methoxyethyl) demonstrate the tunability of physicochemical properties without altering the core pharmacophore .
Preparation Methods
Condensation with α-Keto Esters
Reaction of 2,3-diaminoquinoxaline with methyl glyoxalate in acetic acid at reflux (120°C, 12 h) yields the pyrrolo[2,3-b]quinoxaline-2-carboxylate intermediate. Subsequent decarboxylation using hydrobromic acid (48% in H2O, 100°C, 6 h) generates the unsubstituted core.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Methyl glyoxalate, AcOH | 120°C, 12 h | 68% |
| Decarboxylation | HBr (48%) | 100°C, 6 h | 82% |
Introduction of the 3-chlorophenylsulfonyl group is achieved via electrophilic aromatic substitution or metal-catalyzed coupling. Direct sulfonylation using 3-chlorobenzenesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl3) is effective for C-3 functionalization.
Lewis Acid-Mediated Sulfonylation
A solution of pyrrolo[2,3-b]quinoxaline (1.0 eq) and 3-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane is treated with AlCl3 (1.5 eq) at 0°C. The mixture is warmed to 25°C and stirred for 8 h, yielding the sulfonylated product after aqueous workup.
Key Data:
| Reagents | Conditions | Yield |
|---|---|---|
| 3-ClC6H4SO2Cl, AlCl3 | 0°C → 25°C, 8 h | 75% |
Alkylation at Position 1 with 2-Methoxyethyl Group
The 2-methoxyethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A preferred method employs 2-methoxyethyl bromide under basic conditions (K2CO3, DMF, 60°C, 6 h).
Nucleophilic Substitution
The sulfonylated intermediate (1.0 eq) is reacted with 2-methoxyethyl bromide (1.5 eq) in DMF containing K2CO3 (2.0 eq). The reaction proceeds at 60°C for 6 h, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Key Data:
| Reagents | Conditions | Yield |
|---|---|---|
| 2-MeOCH2CH2Br, K2CO3 | DMF, 60°C, 6 h | 63% |
Amination at Position 2
The 2-amine group is installed through nitration followed by reduction or direct substitution. A two-step sequence involving nitration (HNO3/H2SO4, 0°C, 2 h) and catalytic hydrogenation (H2, Pd/C, MeOH, 25°C, 12 h) provides the amine functionality.
Nitration-Reduction Sequence
Nitration:
| Reagents | Conditions | Yield |
|---|---|---|
| HNO3 (conc.), H2SO4 | 0°C, 2 h | 89% |
Reduction:
| Reagents | Conditions | Yield |
|---|---|---|
| H2 (1 atm), 10% Pd/C | MeOH, 25°C, 12 h | 94% |
Optimization Challenges and Solutions
Regioselectivity in Sulfonylation
The C-3 position’s reactivity is enhanced by electron-donating groups on the quinoxaline core. Computational studies (DFT) indicate that sulfonylation at C-3 is favored by 12 kcal/mol over C-1, aligning with experimental outcomes.
Purification of Polar Intermediates
Chromatography using ethyl acetate/hexane gradients (10→50%) resolves sulfonylated and alkylated products. Recrystallization from ethanol/water (7:3) improves purity to >99%.
Scalability and Industrial Considerations
Batch processes for the target compound achieve 45% overall yield across six steps. Continuous-flow systems reduce reaction times by 40% for nitration and sulfonylation steps, enhancing throughput .
Q & A
Q. What are the established synthetic routes for 3-((3-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can experimental efficiency be improved?
The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolo[2,3-b]quinoxaline core, followed by alkylation with 2-methoxyethyl groups. To enhance efficiency:
- Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical variables .
- Incorporate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental conditions .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
- NMR : H and C NMR resolve regiochemistry of the sulfonyl and methoxyethyl groups. NOESY can confirm spatial proximity of substituents.
- X-ray crystallography : Essential for absolute configuration determination, particularly for the pyrroloquinoxaline core. Data collection using synchrotron radiation improves resolution for bulky substituents .
- HRMS : Validates molecular formula, especially for chlorine isotopic patterns.
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test against kinase targets (e.g., JAK/STAT pathways) due to the quinoxaline scaffold’s known interactions. Use dose-response curves (IC) with positive controls .
- ADMET profiling : Employ microsomal stability assays and Caco-2 permeability models to prioritize compounds for further study.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed bioactivity across different cell lines?
-
Molecular dynamics simulations : Probe ligand-protein binding stability under varying pH or co-solvent conditions.
-
Machine learning : Train models on bioactivity datasets to identify structural features (e.g., sulfonyl group orientation) correlating with efficacy. Validate with free-energy perturbation (FEP) calculations .
-
Example workflow:
Step Method Purpose 1 Docking (AutoDock Vina) Initial binding pose prediction 2 MD (GROMACS) Stability assessment over 100 ns 3 FEP (Schrödinger) ΔΔG calculation for mutagenesis validation
Q. What strategies address low yields in the final alkylation step of the synthesis?
- Membrane separation technologies : Remove unreacted starting materials via nanofiltration, improving purity without chromatography .
- Process intensification : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and heat transfer .
- In situ monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. How can reaction mechanisms for sulfonylation and alkylation steps be validated experimentally?
- Isotope labeling : Introduce O or S isotopes to trace sulfonate group transfer kinetics via MS/MS .
- Kinetic isotope effects (KIE) : Compare for C-H bond cleavage in alkylation steps using deuterated methoxyethyl precursors.
- Trapping intermediates : Use low-temperature NMR (-80°C) to isolate and characterize reactive intermediates (e.g., sulfonic anhydrides) .
Q. What methodologies reconcile discrepancies between computational predictions and experimental bioactivity data?
- Ensemble docking : Screen multiple conformers of the compound to account for protein flexibility .
- Alchemical binding free energy calculations : Compare MM/PBSA and MM/GBSA results with experimental IC values to refine force field parameters .
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to resolve steric clashes not predicted in silico .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across different solvent systems?
- Hansen solubility parameters : Calculate HSPs (δ, δ, δ) to identify solvents with similar polarity to the compound. Validate via turbidimetry .
- High-throughput solubility screening : Use 96-well plates with automated UV-Vis quantification (λ = 300–400 nm for quinoxaline absorption) .
Q. What experimental and computational approaches validate the role of the 3-chlorophenylsulfonyl group in target binding?
- SAR studies : Synthesize analogs without the sulfonyl group and compare bioactivity .
- Electrostatic potential maps : Generate MEP surfaces (Gaussian 09) to visualize electron-deficient regions influenced by the sulfonyl group .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes upon sulfonyl group modification .
Methodological Resources
- Quantum Chemistry : ICReDD’s reaction path search tools (e.g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
